2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-[5-(3-Chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d][1,2,3]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide involves multiple stepsThe reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods are designed to be environmentally friendly and cost-effective, utilizing metal-free processes and avoiding the need for chromatography and isolation steps .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid: Shares the triazole ring structure but differs in functional groups and overall structure.
4-{[(2S)-2-{4-[5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-5-methoxy-2-oxopyridin-1(2H)-yl}butanoyl]amino}-2-fluorobenzamide: Contains a similar triazole core but with different substituents.
Uniqueness
2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups and the pyrrolo[3,4-d][1,2,3]triazole core
Properties
Molecular Formula |
C20H18ClN5O5 |
---|---|
Molecular Weight |
443.8 g/mol |
IUPAC Name |
2-[5-(3-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN5O5/c1-30-13-6-7-14(15(9-13)31-2)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)12-5-3-4-11(21)8-12/h3-9,17-18H,10H2,1-2H3,(H,22,27) |
InChI Key |
DWWRNJUUMBJLQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2)OC |
Origin of Product |
United States |
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